3-[(2-Phenylethyl)amino]propanenitrile
Description
General Context of Aminonitriles in Synthetic Organic Chemistry
Aminonitriles are a class of organic compounds that feature both an amino group and a nitrile group. They are versatile intermediates in organic synthesis, most notably in the Strecker synthesis of amino acids, one of the oldest and most fundamental methods for creating the building blocks of proteins. nih.govsigmaaldrich.com This reaction typically involves the one-pot condensation of an aldehyde or ketone with ammonia (B1221849) and a cyanide source to form an α-aminonitrile, which can then be hydrolyzed to the corresponding amino acid. sigmaaldrich.com
The reactivity of the nitrile group allows for its conversion into various other functional groups, including amines, carboxylic acids, and ketones, making aminonitriles valuable precursors to a wide array of nitrogen-containing molecules. Their ability to participate in cyclization reactions also makes them useful for the synthesis of heterocyclic compounds.
Significance of the 3-[(2-Phenylethyl)amino]propanenitrile Scaffold in Chemical Space
The structure of this compound is characterized by two key components: the β-aminonitrile core and the N-(2-phenylethyl) substituent. The phenylethylamine moiety is a well-established pharmacophore found in a vast number of biologically active molecules, including neurotransmitters, hormones, and a wide range of synthetic drugs. Phenylethylamine itself is a trace amine that acts as a neuromodulator in the central nervous system.
The combination of the phenylethylamine scaffold with the aminonitrile functionality creates a molecule with potential for diverse chemical interactions and biological activities. The nitrogen atom can act as a hydrogen bond acceptor and can be protonated, while the nitrile group can also participate in hydrogen bonding and other interactions. This bifunctional nature makes such scaffolds of interest in medicinal chemistry and drug design.
Overview of Current Research Trajectories for this compound and Related Structures
While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, the broader field of aminonitrile and phenylethylamine research provides insights into potential areas of investigation.
Current research in aminonitrile chemistry is heavily focused on the development of new synthetic methodologies, including asymmetric and organocatalytic versions of the Strecker reaction to produce chiral amino acids and their derivatives. nih.gov There is also significant interest in the biological activities of aminonitriles, with some derivatives being investigated as inhibitors of enzymes such as proteases.
Research on phenylethylamine derivatives is vast and covers areas from neuroscience to medicinal chemistry. Structure-activity relationship (SAR) studies are frequently conducted on phenylethylamine analogs to explore their interactions with various receptors and transporters in the brain, such as those for dopamine (B1211576) and serotonin (B10506). These studies aim to design new compounds with specific neurological or psychiatric effects.
Interdisciplinary Relevance and Research Opportunities
The structure of this compound suggests potential interdisciplinary relevance. Its similarity to known neuroactive compounds makes it a candidate for investigation in neuropharmacology. The aminonitrile functionality provides a handle for further chemical modification, opening up opportunities for the creation of libraries of related compounds for screening in drug discovery programs.
Furthermore, the study of such molecules could contribute to a deeper understanding of the chemical space occupied by small, biologically active molecules. The synthesis and characterization of this compound and its analogs could provide valuable data for computational modeling and the prediction of biological activity.
Detailed Research Findings
Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1488-20-6 | |
| Molecular Formula | C11H14N2 |
Structure
3D Structure
Properties
IUPAC Name |
3-(2-phenylethylamino)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c12-8-4-9-13-10-7-11-5-2-1-3-6-11/h1-3,5-6,13H,4,7,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHAIJJWSYXSLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390065 | |
| Record name | 3-[(2-phenylethyl)amino]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1488-20-6 | |
| Record name | 3-[(2-phenylethyl)amino]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 2 Phenylethyl Amino Propanenitrile and Analogues
Strategies for Carbon-Nitrogen Bond Formation
The formation of the C-N bond is a cornerstone in the synthesis of 3-[(2-phenylethyl)amino]propanenitrile and related compounds. Several classical and contemporary methods are employed to achieve this transformation.
Conjugate Addition Reactions of Amines to Unsaturated Nitriles
A primary and direct method for synthesizing β-aminonitriles is the aza-Michael or conjugate addition of an amine to an α,β-unsaturated nitrile, such as acrylonitrile (B1666552). In the case of this compound, this involves the reaction of 2-phenylethylamine with acrylonitrile. This reaction is often catalyzed by bases or can proceed under thermal or microwave-assisted conditions. nih.gov The nitrogen nucleophile of the amine attacks the β-carbon of the acrylonitrile, leading to the formation of the desired product. The reaction conditions can be optimized to favor the formation of the mono-adduct over the di-adduct, n-alkyliminobis-propionitrile. nih.gov
For instance, the addition of acrylonitrile to phenylhydrazine (B124118) in the presence of catalytic amounts of sodium hydroxide (B78521) has been reported to selectively yield the α-cyanoethyl isomer. google.com Similarly, various n-alkylamines have been successfully reacted with acrylonitrile to produce the corresponding Michael adducts. nih.gov
Strecker Synthesis Approaches to Alpha-Aminonitriles (e.g., 3-phenyl-2-[(R)-1-phenylethylamino]propanenitrile)
While the target compound is a β-aminonitrile, the Strecker synthesis is a powerful and historic method for preparing α-aminonitriles, which are key precursors to α-amino acids. organic-chemistry.orgnih.govwikipedia.orgmasterorganicchemistry.com This reaction is a one-pot, three-component condensation of an aldehyde or ketone, an amine, and a cyanide source (like hydrogen cyanide or trimethylsilyl (B98337) cyanide). nih.govorganic-chemistry.org The mechanism involves the initial formation of an imine from the aldehyde and amine, which is then attacked by the cyanide nucleophile to form the α-aminonitrile. wikipedia.orgnih.gov
Although not a direct route to this compound, the principles of the Strecker synthesis are relevant to the broader class of aminonitriles. For example, the synthesis of an analogue like 3-phenyl-2-[(R)-1-phenylethylamino]propanenitrile would involve the reaction of phenylacetaldehyde, (R)-1-phenylethylamine, and a cyanide source. The versatility of the Strecker reaction allows for the synthesis of a wide array of α-aminonitriles by varying the aldehyde, amine, and cyanide components. nih.govacs.org Numerous catalysts, including indium, nih.gov palladium complexes, organic-chemistry.org and thiourea (B124793) derivatives, wikipedia.org have been developed to improve the efficiency and enantioselectivity of the Strecker reaction.
Reductive Amination Protocols
Reductive amination is another fundamental strategy for forming carbon-nitrogen bonds and can be adapted for the synthesis of aminonitriles. This process involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. youtube.comgoogle.com
For the synthesis of this compound, a potential reductive amination route could involve the reaction of a suitable keto-nitrile precursor with 2-phenylethylamine, followed by reduction. Alternatively, phenethylamine (B48288) itself can be synthesized via reductive amination. researchgate.net For example, the reductive amination of 1-phenyl-2-propanone with a suitable amine source and a reducing agent like sodium cyanoborohydride can yield amphetamine (2-amino-1-phenylpropane). youtube.com This highlights the power of this method in generating substituted amine backbones.
Multi-Component Reactions (MCRs) for Propanenitrile Scaffold Construction
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular scaffolds, such as the propanenitrile framework, in a single step from three or more starting materials. nih.govmdpi.com These reactions are highly valued in medicinal chemistry and drug discovery for their ability to rapidly generate libraries of structurally diverse compounds. mdpi.com
A notable example is the Ugi reaction, a four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide. mdpi.com While not directly producing a simple propanenitrile, variations of MCRs can be designed to yield β-aminonitrile structures. For instance, a novel metal-free multicomponent reaction involving arynes, imines, and nitriles has been developed for the synthesis of chiral β-aminonitriles. nih.gov This reaction forms both a C-C and a C-N bond in a single operation.
The Strecker reaction itself is a classic example of a three-component reaction. nih.govacs.org By carefully selecting the components, it is possible to construct a variety of aminonitrile structures.
Derivatization from Precursor Molecules
Another synthetic approach involves the modification of pre-existing molecules that already contain either the amine or the nitrile functionality.
Alkylation Reactions on Existing Nitrile-Containing Amines (e.g., alkylation of β-amino nitriles)
A straightforward method for the synthesis of this compound is the N-alkylation of a precursor amine that already contains the nitrile group. For example, 3-aminopropionitrile can be reacted with a 2-phenylethyl halide (e.g., 2-phenylethyl bromide) or another suitable electrophile. This substitution reaction would directly install the 2-phenylethyl group onto the nitrogen atom, yielding the target compound. 3-Aminopropionitrile itself can be synthesized by the reaction of ammonia (B1221849) with acrylonitrile. chemicalbook.com This approach offers a modular way to introduce various substituents on the nitrogen atom of a β-aminonitrile core.
Nitrile Group Introduction Methods
A primary and direct method for the synthesis of this compound and its analogues is through the process of cyanoethylation. This reaction involves the Michael addition of a primary or secondary amine to acrylonitrile. wikipedia.org In the case of this compound, the reaction proceeds by the addition of 2-phenylethylamine to acrylonitrile. nih.govnih.gov
The reaction is typically catalyzed by a base, which deprotonates the amine to increase its nucleophilicity. The resulting anion then attacks the β-carbon of acrylonitrile, which is electron-deficient due to the electron-withdrawing nature of the nitrile group. wikipedia.org The final step involves the protonation of the intermediate carbanion by the solvent or a proton source. This method is highly effective for creating the 3-aminopropanenitrile (B50555) backbone.
Another general approach to nitrile synthesis that can be applied to create these structures involves the nucleophilic substitution of a suitable leaving group with a cyanide salt. For instance, a chiral amino alcohol can be converted into a chiral aminonitrile. This process involves esterifying the alcohol group to create a good leaving group, such as a mesylate or tosylate, followed by substitution with a cyanide salt like sodium cyanide.
Stereoselective Synthetic Pathways
The development of stereoselective methods for the synthesis of chiral propanenitrile derivatives is crucial for accessing enantiomerically pure compounds, which are often required for specific biological activities. Both diastereoselective and enantioselective approaches have been explored for the synthesis of β-aminonitriles.
Diastereoselective Synthesis of Chiral Propanenitrile Derivatives
Significant progress has been made in the diastereoselective synthesis of β-aminonitriles through the addition of nitrile anions to imines. A notable study demonstrated that the diastereochemical outcome of the reaction between a deprotonated secondary alkane nitrile and an aryl imine can be controlled by the choice of the base. acs.orgacs.org
When n-butyllithium (nBuLi) is used as the base, the reaction proceeds under kinetic control to yield the anti-diastereomer of the β-aminonitrile. Conversely, using lithium hexamethyldisilazide (LHMDS) as the base allows for equilibration of the intermediate, leading to the thermodynamically more stable syn-diastereomer. acs.orgacs.org This method provides a powerful tool for selectively accessing either diastereomer of a β-aminonitrile from the same set of starting materials. The pure diastereoisomers can be isolated in good yields. acs.org
To illustrate the versatility of these β-aminonitriles, the resulting syn-diastereomer can be further transformed. For example, it can be reduced to the corresponding 1,3-diamine or hydrolyzed to a β-amino acid without any loss of diastereoselectivity. acs.org
Table 1: Base-Controlled Diastereoselective Synthesis of β-Aminonitriles
| Base | Diastereomeric Outcome | Control Type | Reference |
|---|---|---|---|
| n-Butyllithium (nBuLi) | anti-β-aminonitrile | Kinetic | acs.orgacs.org |
| Lithium Hexamethyldisilazide (LHMDS) | syn-β-aminonitrile | Thermodynamic | acs.orgacs.org |
Enantioselective Approaches to Amino Nitriles
Enantioselective synthesis of aminonitriles is a well-established field, particularly for α-amino nitriles via the Strecker reaction. mdpi.comacs.org These methods often employ chiral catalysts to control the stereochemistry of the cyanide addition to an imine. While not directly synthesizing β-aminonitriles, these approaches provide a framework for developing similar reactions for the β-analogues.
For the synthesis of chiral β-amino acid derivatives, which are precursors to chiral β-aminonitriles, copper-catalyzed enantioselective hydroamination of α,β-unsaturated carbonyl compounds has been developed. nih.gov This method uses a chiral ligand to direct the regioselective addition of a copper hydride to the β-position, followed by reaction with an electrophilic aminating reagent. nih.gov
Enzymatic methods also offer a powerful approach to obtaining enantiomerically pure β-aminonitriles. This can be achieved through the kinetic resolution of a racemic mixture of β-aminonitriles. For example, certain nitrilase enzymes can selectively hydrolyze one enantiomer of a β-aminonitrile to the corresponding β-amino acid, leaving the other enantiomer of the nitrile unreacted and in high enantiomeric excess. researchgate.net
Table 2: Enantioselective Approaches to Chiral Amino Nitriles and Derivatives
| Method | Target Molecule | Key Features | Reference |
|---|---|---|---|
| Catalytic Asymmetric Strecker Reaction | α-Amino Nitriles | Chiral catalysts (e.g., guanidine-based) for cyanide addition to imines. | mdpi.comacs.org |
| Copper-Catalyzed Hydroamination | β-Amino Acid Derivatives | Ligand-controlled regioselective hydrocupration of α,β-unsaturated carbonyls. | nih.gov |
| Enzymatic Kinetic Resolution | β-Amino Nitriles | Selective hydrolysis of one enantiomer by a nitrilase enzyme. | researchgate.net |
Chemical Transformations and Reactivity Profiles
Reactions at the Nitrile Functionality
The carbon-nitrogen triple bond of the nitrile group is highly polarized, rendering the carbon atom electrophilic. This characteristic allows for a variety of nucleophilic addition reactions, which are central to the functionalization of this part of the molecule.
Hydrolysis to Carboxylic Acid Derivatives
The nitrile group of 3-[(2-Phenylethyl)amino]propanenitrile can be hydrolyzed to form carboxylic acid derivatives. This transformation can be catalyzed by either acid or base and typically proceeds via an intermediate amide.
Under acidic conditions, the nitrile is heated with an aqueous acid solution, such as hydrochloric acid. The reaction proceeds through protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, facilitating the attack by water. The initial product is an amide, which is then further hydrolyzed to the corresponding carboxylic acid, in this case, 3-[(2-Phenylethyl)amino]propanoic acid, and an ammonium (B1175870) salt.
Basic hydrolysis involves heating the nitrile with an aqueous solution of a base, like sodium hydroxide (B78521). The hydroxide ion directly attacks the electrophilic carbon of the nitrile. This process also forms an intermediate amide, which is subsequently hydrolyzed to the carboxylate salt. To obtain the free carboxylic acid, a final acidification step is necessary.
Table 1: Representative Conditions for Hydrolysis of the Nitrile Group
| Product | Reagents | Solvent | Conditions |
|---|---|---|---|
| 3-[(2-Phenylethyl)amino]propanoic acid | HCl (aq) | Water | Reflux |
| Sodium 3-[(2-Phenylethyl)amino]propanoate | NaOH (aq) | Water | Reflux |
| 3-[(2-Phenylethyl)amino]propanamide | H₂SO₄ (conc.) | Water | Controlled Temperature |
Reduction to Primary Amines
The nitrile group can be reduced to a primary amine, which converts this compound into N¹-(2-Phenylethyl)propane-1,3-diamine. This transformation is typically achieved using strong reducing agents or through catalytic hydrogenation.
One common method involves the use of lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. This reagent provides hydride ions that add to the carbon-nitrogen triple bond. Alternatively, catalytic hydrogenation can be employed. This method involves reacting the nitrile with hydrogen gas under pressure in the presence of a metal catalyst, such as Raney nickel, platinum oxide, or palladium on carbon. This method is often preferred in industrial settings due to its lower cost and milder conditions compared to metal hydride reductions.
Table 2: Common Methods for the Reduction of the Nitrile Group
| Product | Reagents/Catalyst | Solvent | Conditions |
|---|
Cycloaddition Reactions (e.g., for heterocycle formation)
The nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. A notable example is the reaction with azomethine ylides to produce substituted pyrrolidines. Azomethine ylides, which can be generated in situ from the reaction of an α-amino acid with an aldehyde, are 1,3-dipoles that react with the carbon-nitrogen triple bond of the nitrile.
These reactions are a powerful tool in synthetic organic chemistry for the construction of complex nitrogen-containing heterocycles. The regioselectivity and stereoselectivity of these cycloadditions are influenced by the substituents on both the dipole and the dipolarophile, as well as the reaction conditions.
Reactivity of the Secondary Amine Moiety
The lone pair of electrons on the nitrogen atom of the secondary amine makes it nucleophilic and basic. This allows for a variety of reactions, including acylation, sulfonylation, and alkylation.
Acylation and Sulfonylation Reactions
The secondary amine in this compound readily reacts with acylating and sulfonylating agents.
Acylation involves the reaction with acyl halides (like benzoyl chloride) or acid anhydrides in the presence of a base (such as triethylamine or pyridine) to form the corresponding N-substituted amide. The base is necessary to neutralize the hydrogen halide or carboxylic acid byproduct. This reaction is a common method for protecting the amine group or for synthesizing more complex amide structures.
Sulfonylation is a similar reaction where the amine reacts with a sulfonyl chloride (e.g., benzenesulfonyl chloride) in the presence of a base to yield a sulfonamide. These reactions are often carried out in aqueous media or aprotic organic solvents. The resulting sulfonamides are generally stable compounds.
Table 3: Examples of Acylation and Sulfonylation Reactions
| Reaction Type | Reagent | Base | Product |
|---|---|---|---|
| Acylation | Benzoyl chloride | Triethylamine | N-(2-cyanoethyl)-N-(2-phenylethyl)benzamide |
| Acylation | Acetic anhydride (B1165640) | Pyridine (B92270) | N-(2-cyanoethyl)-N-(2-phenylethyl)acetamide |
| Sulfonylation | Benzenesulfonyl chloride | NaOH (aq) | N-(2-cyanoethyl)-N-(2-phenylethyl)benzenesulfonamide |
| Sulfonylation | p-Toluenesulfonyl chloride | Pyridine | N-(2-cyanoethyl)-N-(2-phenylethyl)-4-methylbenzenesulfonamide |
N-Alkylation and Quaternization
The secondary amine can undergo further alkylation to form a tertiary amine and subsequently a quaternary ammonium salt.
N-Alkylation can be achieved by reacting the amine with an alkyl halide, such as methyl iodide. This reaction typically leads to the formation of the tertiary amine, N-(2-cyanoethyl)-N-methyl-N-(2-phenylethyl)amine. The reaction rate is dependent on the nature of the alkylating agent and the reaction conditions.
Quaternization occurs when the resulting tertiary amine is treated with another equivalent of an alkyl halide. This process leads to the formation of a quaternary ammonium salt, which is a positively charged species with four organic substituents attached to the nitrogen atom. These salts are often used as phase-transfer catalysts or have applications as antimicrobial agents. The synthesis of quaternary ammonium salts can be achieved through microwave-assisted methods, which often lead to reduced reaction times and improved yields compared to conventional heating. nih.govnih.gov
Intramolecular Cyclization Reactions and Ring Closures
The transformation of this compound into bicyclic systems represents a powerful synthetic approach, leveraging the inherent reactivity of the amino and nitrile functionalities. While direct, single-step cyclizations of this specific substrate to form complex azabicyclic or indolizidine cores are not extensively reported, analogous transformations provide a conceptual framework for these potential ring closures.
The general strategy hinges on the activation of the nitrile group, followed by an intramolecular nucleophilic attack by the secondary amine. This process can be conceptualized to proceed through several distinct pathways, often dictated by the choice of reagents and reaction conditions. For instance, reduction of the nitrile to a primary amine, followed by an intramolecular Mannich-type reaction or a related cyclization, could lead to the formation of a piperidine ring, which is a core component of the indolizidine skeleton.
Alternatively, activation of the nitrile group with electrophilic reagents could facilitate a direct cyclization. The precise nature of the resulting bicyclic system would be contingent on the reaction conditions and the inherent strain of the forming rings. The formation of a six-membered ring is generally favored, which would lead to a tetrahydropyridine intermediate. Subsequent ring-closing reactions could then establish the final azabicyclic or indolizidine structure.
A hypothetical reaction scheme for the formation of an indolizidine precursor from this compound is presented below:
| Reactant | Reagent/Conditions | Intermediate | Product |
| This compound | 1. Nitrile Reduction (e.g., LiAlH4) 2. Intramolecular Cyclization | Diamine Intermediate | Substituted Piperidine |
This substituted piperidine could then undergo further transformations to yield the desired bicyclic system.
Reaction Mechanisms and Intermediates
The elucidation of reaction mechanisms in these cyclization reactions is critical for optimizing reaction conditions and controlling product stereochemistry. The mechanism of the intramolecular cyclization of this compound would likely proceed through a series of well-defined steps, involving key intermediates.
Following the initial activation or transformation of the nitrile group, the crucial step is the intramolecular nucleophilic attack of the nitrogen atom of the phenylethylamino group onto the electrophilic carbon originating from the nitrile. In the case of a reductive cyclization, the intermediate would be an N-substituted aminopropylamine. The subsequent cyclization would then involve the formation of a new carbon-nitrogen bond to forge the piperidine ring.
The stereochemical outcome of such cyclizations is of paramount importance, particularly in the synthesis of natural products. The conformation of the acyclic precursor at the moment of cyclization, as well as the potential for dynamic kinetic resolution, can influence the diastereoselectivity of the reaction.
A plausible mechanistic pathway for the cyclization is outlined below:
Nitrile Transformation: The nitrile group is converted into a more reactive electrophilic species. This could involve reduction to an imine or an amine, or activation with a Lewis acid.
Intramolecular Nucleophilic Attack: The lone pair of the secondary amine attacks the electrophilic carbon, leading to the formation of a cyclic intermediate.
Ring Closure and Stabilization: The cyclic intermediate then undergoes further reaction, such as proton transfer or elimination, to yield the final, stable bicyclic product or a precursor that can be readily converted to it.
Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of protons and carbon atoms.
Proton NMR (¹H NMR) provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms within the molecule. For 3-[(2-Phenylethyl)amino]propanenitrile, the expected ¹H NMR spectrum in a solvent like CDCl₃ would exhibit several distinct signals corresponding to the different types of protons.
The aromatic protons of the phenyl group are expected to appear in the downfield region, typically between δ 7.2 and 7.4 ppm, as a complex multiplet. The four methylene (B1212753) protons are divided into two sets. The two protons of the -CH₂- group adjacent to the phenyl ring and the two protons of the -CH₂- group adjacent to the nitrogen atom of the phenylethyl moiety would likely appear as two distinct triplets around δ 2.8-3.0 ppm.
The protons of the propanenitrile moiety also give rise to characteristic signals. The methylene group adjacent to the secondary amine (-NH-CH₂-) would likely resonate as a triplet around δ 2.9 ppm, while the methylene group adjacent to the nitrile group (-CH₂-C≡N) would appear as a triplet further upfield, around δ 2.5 ppm. The single proton of the secondary amine (N-H) would typically appear as a broad singlet, and its chemical shift can vary depending on concentration and solvent, but is often found between δ 1.0 and 2.5 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |
|---|---|---|---|
| Aromatic (C₆H₅) | 7.2-7.4 | Multiplet (m) | 5H |
| -CH₂- (Phenylethyl, next to ring) | ~2.85 | Triplet (t) | 2H |
| -CH₂- (Phenylethyl, next to N) | ~2.95 | Triplet (t) | 2H |
| -NH-CH₂- (Propanenitrile) | ~2.90 | Triplet (t) | 2H |
| -CH₂-C≡N (Propanenitrile) | ~2.50 | Triplet (t) | 2H |
| N-H | 1.0-2.5 | Broad Singlet (br s) | 1H |
Carbon-13 NMR (¹³C NMR) spectroscopy is employed to determine the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.
The carbon atoms of the phenyl ring would produce signals in the aromatic region (δ 125-140 ppm). The ipso-carbon (the carbon attached to the ethyl group) would be a single peak around δ 139-140 ppm, while the other aromatic carbons would appear between δ 126-129 ppm. The nitrile carbon (C≡N) is highly deshielded and exhibits a characteristic signal in the δ 118-120 ppm region. The various methylene carbons (-CH₂) would resonate in the upfield region of the spectrum, typically between δ 15 and 55 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C≡N | ~119 |
| Aromatic (C₆H₅, ipso) | ~139 |
| Aromatic (C₆H₅, ortho, meta, para) | 126-129 |
| -NH-CH₂- (Propanenitrile) | ~45 |
| -CH₂- (Phenylethyl, next to N) | ~50 |
| -CH₂- (Phenylethyl, next to ring) | ~36 |
| -CH₂-C≡N (Propanenitrile) | ~17 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to bond vibrations.
The most characteristic feature in the IR spectrum of this compound is the stretching vibration of the nitrile group (C≡N). This appears as a sharp, medium-intensity absorption band in the region of 2240-2260 cm⁻¹. memtein.comjhu.edu The presence of a secondary amine is confirmed by a weak N-H stretching band around 3300-3350 cm⁻¹. nih.gov The C-N stretching vibrations for the aliphatic amine portion are expected in the 1250–1020 cm⁻¹ range. nih.gov
Other significant absorptions include the C-H stretching vibrations of the aromatic ring (around 3030 cm⁻¹) and the aliphatic chains (2850-3000 cm⁻¹). jhu.edu Aromatic C=C ring stretching vibrations typically appear as a pair of bands around 1600 cm⁻¹ and 1500 cm⁻¹. jhu.edu
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Secondary Amine (N-H) | Stretch | 3300-3350 | Weak to Medium |
| Aromatic C-H | Stretch | ~3030 | Medium to Weak |
| Aliphatic C-H | Stretch | 2850-3000 | Medium |
| Nitrile (C≡N) | Stretch | 2240-2260 | Sharp, Medium |
| Aromatic C=C | Ring Stretch | ~1600 & ~1500 | Medium to Weak |
| Aliphatic C-N | Stretch | 1250-1020 | Medium to Weak |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ions. The molecular formula for this compound is C₁₁H₁₄N₂, giving it a molecular weight of approximately 174.24 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 174.
The fragmentation pattern provides valuable structural clues. A common fragmentation pathway for amines is the alpha-cleavage, which would involve the breaking of the bond adjacent to the nitrogen atom. For this molecule, a significant fragment would likely be the tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91, resulting from the cleavage of the bond between the two ethyl carbons followed by rearrangement. Another prominent peak could arise from the loss of a cyanoethyl radical (•CH₂CH₂CN), leading to a fragment ion at m/z 120, [C₆H₅CH₂CH₂NH]⁺. Cleavage of the N-C bond of the propanenitrile group could yield a fragment corresponding to the phenylethylamine cation at m/z 121.
X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.govwikipedia.org This technique can precisely measure bond lengths, bond angles, and torsion angles, providing an unambiguous structural model. nih.gov To perform this analysis, a single crystal of this compound would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions are determined. nih.govwikipedia.org
As of now, a specific crystal structure for this compound has not been reported in publicly available databases. However, studies on related aminopropionitrile derivatives have been conducted, providing insights into the likely conformations and intermolecular interactions, such as hydrogen bonding involving the amine and nitrile groups, that would be present in the solid state. nih.gov Since this compound is an achiral molecule, it does not have stereocenters, and therefore, the determination of absolute stereochemistry is not applicable.
Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scirp.org It is widely employed to predict a variety of molecular properties with a good balance between accuracy and computational cost.
DFT calculations are instrumental in understanding the electronic nature of a molecule. Key properties derived from these calculations include the distribution of electron density, electrostatic potential, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) indicates the ability of a molecule to donate an electron, while the LUMO energy (ELUMO) reflects its ability to accept an electron. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity.
For a molecule like 3-[(2-Phenylethyl)amino]propanenitrile, the HOMO is likely to be localized on the electron-rich regions, such as the phenyl ring and the nitrogen atom of the amino group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO may be distributed over the nitrile group and the phenyl ring. The electron density distribution in the frontier orbitals is sensitive to the molecule's conformation. acs.org Studies on related phenylethylamine derivatives show how substitutions on the phenyl ring can modulate these electronic properties. In a study of tyramine and phenethylamine (B48288), ab initio calculations showed that the electron density distribution in the frontier orbitals is sensitive to the orientation of the substituents. acs.org
Table 1: Representative Electronic Properties Calculated by DFT for a Phenylethylamine Derivative
| Parameter | Calculated Value (eV) | Interpretation |
|---|---|---|
| EHOMO | -6.25 | Energy of the highest occupied molecular orbital; relates to ionization potential and electron-donating ability. |
| ELUMO | -0.85 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.40 | Indicates chemical stability and reactivity; a larger gap suggests higher stability. |
Note: The values in this table are representative and based on general findings for similar molecular structures. Specific values for this compound would require dedicated DFT calculations.
Due to the presence of several single bonds, this compound is a flexible molecule that can exist in various conformations. Conformational analysis aims to identify the most stable spatial arrangements of the atoms (conformers) and to determine the energy barriers for interconversion between them.
DFT calculations can be used to perform a systematic scan of the potential energy surface by rotating the molecule around its flexible bonds. This allows for the identification of energy minima, which correspond to stable conformers, and transition states, which represent the energy barriers between them. For the phenylethyl group, staggered conformations (anti and gauche) are generally more stable than eclipsed conformations due to reduced torsional and steric strain. slideshare.net The relative stability of different conformers is crucial as it can influence the molecule's physical properties and its ability to interact with biological targets. Studies on N-substituted compounds have shown that the size and nature of the substituent on the nitrogen atom can significantly influence the preferred conformation. researchgate.net
Table 2: Hypothetical Relative Energies of Conformers of this compound
| Conformer | Description of Dihedral Angle (N-C-C-Ph) | Relative Energy (kcal/mol) |
|---|---|---|
| Anti | ~180° | 0.0 (Most Stable) |
| Gauche | ~60° | 0.9 |
| Eclipsed | ~0° | 4.5 (Least Stable) |
Note: This table presents a simplified, hypothetical scenario based on the conformational analysis of similar acyclic molecules like n-butane. The actual energy landscape would be more complex due to multiple rotatable bonds.
DFT is a powerful tool for investigating chemical reactivity and reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. This involves locating and characterizing the structures of transition states—the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate.
For this compound, one could hypothetically study reactions such as the hydrolysis of the nitrile group or N-alkylation of the secondary amine. DFT calculations would be used to:
Optimize the geometries of reactants, products, intermediates, and transition states.
Calculate the activation energies for each step of the proposed mechanism.
Analyze the electronic structure changes that occur during the reaction.
This level of detail provides a molecular-level understanding of how the reaction proceeds, which is often difficult to obtain through experimental methods alone.
DFT calculations can predict various spectroscopic properties, including infrared (IR) spectra. By calculating the second derivatives of the energy with respect to the atomic positions, one can determine the vibrational frequencies of the molecule. dtic.mil These calculated frequencies correspond to the absorption bands observed in an experimental IR spectrum.
For this compound, DFT would predict characteristic vibrational modes, such as:
C≡N stretch of the nitrile group (typically around 2200-2260 cm⁻¹)
N-H stretch of the secondary amine (around 3300-3500 cm⁻¹)
Aromatic C-H stretches from the phenyl ring (above 3000 cm⁻¹)
Aliphatic C-H stretches from the ethyl and propyl chains (below 3000 cm⁻¹)
It is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data, as DFT methods often overestimate vibrational frequencies due to the harmonic approximation and basis set imperfections. nih.gov DFT calculations on aminoacetonitrile have shown that the intensity of the nitrile stretch can be unusually weak, which is an important consideration for experimental detection. nasa.gov
Table 3: Representative Predicted vs. Experimental IR Frequencies for a Phenylethylamine Derivative
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |
|---|---|---|---|
| N-H Stretch | 3450 | 3312 | 3300-3500 |
| Aromatic C-H Stretch | 3150 | 3024 | 3000-3100 |
| Aliphatic C-H Stretch | 3050 | 2928 | 2850-2960 |
| C≡N Stretch | 2320 | 2227 | 2200-2260 |
Note: A representative scaling factor of 0.96 is used. The choice of DFT functional and basis set affects the optimal scaling factor. researchgate.net
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) is a computational method for simulating the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with other molecules.
The phenylethylamine scaffold is a common feature in many biologically active compounds, including neurotransmitters and drugs that target receptors and transporters in the central nervous system. nih.gov MD simulations are a key tool for studying how ligands like this compound might interact with such biological targets.
A typical MD study of ligand-target interactions involves:
System Setup: A model of the biological target (e.g., a protein receptor or enzyme) is placed in a simulated physiological environment, including water, ions, and a lipid membrane if applicable. The ligand is then placed in or near the binding site.
Simulation: The simulation is run for a period ranging from nanoseconds to microseconds, tracking the trajectory of every atom in the system.
Analysis: The resulting trajectories are analyzed to understand the stability of the ligand in the binding site, identify key intermolecular interactions (such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions), and observe any conformational changes in the protein induced by ligand binding.
For instance, studies on phenylethylamine derivatives have used docking and MD simulations to investigate their interactions with the dopamine (B1211576) transporter (DAT) and serotonin (B10506) (5-HT) receptors. koreascience.krnih.govnih.gov These studies reveal critical interactions, such as a salt bridge between the protonated amine of the ligand and an acidic residue (like aspartate) in the receptor, and hydrophobic interactions between the phenyl ring and aromatic residues (like phenylalanine) in the binding pocket. koreascience.krnih.gov Such simulations could predict the binding mode and affinity of this compound for similar targets and help explain its potential biological activity at a molecular level.
Table 4: Potential Intermolecular Interactions of this compound with a Hypothetical Receptor Binding Site
| Ligand Moiety | Potential Interaction Type | Potential Interacting Residue in Target |
|---|---|---|
| Protonated Amino Group | Salt Bridge / Hydrogen Bond | Aspartate, Glutamate |
| Phenyl Ring | π-π Stacking / Hydrophobic Interaction | Phenylalanine, Tyrosine, Tryptophan |
| Nitrile Group | Hydrogen Bond / Dipole-Dipole | Serine, Threonine, Asparagine |
| Alkyl Chains | Hydrophobic (van der Waals) Interactions | Leucine, Isoleucine, Valine |
Flexibility and Conformational Landscape Analysis
Computational methods such as MNDO and PCILO have been employed to study the conformational and structural features of phenylethylamine derivatives. These studies suggest that phenethylamines often exhibit an extended conformation nih.gov. The conformational landscape of these molecules is primarily defined by the rotational freedom around the Cα-Cβ bond of the ethylamine side chain and the C-N bond.
More detailed analyses on similar molecules, like p-aminophenethylamine, have identified multiple stable conformers. Spectroscopic and computational studies have revealed the presence of both gauche and anti arrangements of the ethylamine side chain researchgate.net. The gauche conformers are often stabilized by a weak NH···π interaction between the amino group and the aromatic ring researchgate.netresearchgate.net. In the case of 2-phenylethylamine, four distinct conformers have been identified, with the two most stable conformers exhibiting a gauche (folded) disposition of the alkyl-amine chain, stabilized by this NH···π interaction. The other two conformers show an anti (extended) arrangement of the chain researchgate.net.
The aggregation of flexible molecules like 2-phenylethylamine has also been investigated. In the context of dimerization, hydrogen bonds of the type NH···N play a significant role in the formation of molecular aggregates nih.gov.
Based on these findings for analogous structures, it can be inferred that the conformational landscape of this compound is likely to be characterized by a balance of extended and folded conformations. The presence of the propanenitrile group may introduce additional interactions that could influence the conformational preferences.
Table 1: Potential Conformations of this compound based on Analogous Compounds
| Conformer Type | Description | Potential Stabilizing Interactions |
| Extended (anti) | The phenylethyl and propanenitrile groups are oriented away from each other. | Steric hindrance is minimized. |
| Folded (gauche) | The ethylamine backbone is folded, potentially bringing the nitrile group in proximity to the phenyl ring. | Possible intramolecular hydrogen bonding or π-interactions. |
It is important to note that this analysis is based on extrapolation from similar molecules, and dedicated computational studies on this compound are required for a precise characterization of its conformational landscape.
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to correlate the structural features of molecules with their physicochemical properties. This approach is widely used to predict various properties, thereby reducing the need for extensive experimental measurements mdpi.com.
A typical QSPR study involves the following steps:
Dataset selection: A set of molecules with known experimental values for the property of interest is compiled.
Molecular descriptor calculation: A large number of numerical descriptors encoding different aspects of the molecular structure (e.g., topological, geometrical, electronic) are calculated for each molecule in the dataset.
Model development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the property.
Model validation: The predictive power of the developed model is assessed using internal and external validation techniques.
A comprehensive search of the scientific literature did not yield any specific QSPR models developed for this compound or a closely related series of aminonitriles. The existing literature on QSPR focuses on a wide array of other chemical classes and properties, such as the antioxidant activity of polycyclic compounds or the binding of drugs to polymers nih.govresearchgate.net.
While no direct QSPR models are available, the principles of QSPR could be applied to predict various properties of this compound if a suitable dataset of related compounds with measured properties were available. Such properties could include, but are not limited to, boiling point, solubility, and chromatographic retention times.
Table 2: Examples of Molecular Descriptors Used in QSPR Studies
| Descriptor Class | Example Descriptors | Information Encoded |
| Topological | Wiener index, Kier & Hall connectivity indices | Molecular branching and size |
| Geometrical | Molecular surface area, molecular volume | 3D shape and size of the molecule |
| Electronic | Dipole moment, HOMO/LUMO energies | Distribution of electrons and reactivity |
| Physicochemical | LogP, molar refractivity | Lipophilicity and polarizability |
The development of a QSPR model for aminonitriles would be a valuable endeavor for the predictive assessment of their properties, aiding in the design and screening of new compounds with desired characteristics.
Design and Synthesis of Derivatives and Analogues
Modification of the Phenylethyl Moiety (e.g., α-methylphenethyl analogues like Fenproporex)
A primary focus of derivatization has been the modification of the phenylethyl portion of the molecule. A notable example is the introduction of an α-methyl group to the phenethylamine (B48288) side chain, leading to the well-known α-methylphenethyl analogue, Fenproporex. The synthesis of such analogues often involves the reductive amination of a substituted phenylacetone with 3-aminopropanenitrile (B50555) or a related precursor.
Key synthetic approaches for modifying the phenylethyl moiety include:
Substitution on the Phenyl Ring: Introduction of various substituents such as methoxy or methyl groups onto the aromatic ring can be achieved by starting with appropriately substituted phenylacetones or phenethylamines.
Alkylation of the Ethyl Side Chain: The introduction of alkyl groups, most commonly a methyl group at the alpha position to the amine, is a key modification that leads to compounds like Fenproporex. This is typically accomplished through the condensation of a phenyl-2-propanone derivative with an amino-containing synthon.
Variation of the Alkyl Chain Length: While the ethyl linker is common, analogues with propyl or butyl chains have also been synthesized to explore the impact of chain length on activity.
The synthesis of these analogues allows for a systematic investigation of structure-activity relationships, where modifications to the phenylethyl moiety can significantly influence the compound's interaction with biological targets.
Table 1: Examples of Modifications to the Phenylethyl Moiety
| Modification Type | Example Compound | Synthetic Precursors |
| α-Methylation | Fenproporex | Phenyl-2-propanone, 3-aminopropanenitrile |
| Ring Substitution | Methoxy-substituted analogue | 4-Methoxyphenyl-2-propanone |
| Chain Extension | α-Ethylphenethyl analogue | Phenyl-2-butanone |
Substitution on the Propanenitrile Backbone
The propanenitrile backbone provides another avenue for structural modification. Introducing substituents at various positions along this three-carbon chain can alter the molecule's polarity, steric profile, and metabolic stability.
Common strategies for substitution on the propanenitrile backbone include:
Alkylation at the α- or β-positions: The carbon atoms adjacent to the nitrile group can be alkylated using strong bases to generate a carbanion, followed by reaction with an alkyl halide.
Introduction of Functional Groups: Functional groups such as hydroxyl or amino groups can be incorporated into the backbone through multi-step synthetic sequences, often starting from precursors with existing functionality.
Cyclization: The propanenitrile chain can be incorporated into a cyclic system, leading to constrained analogues that can provide insights into the bioactive conformation of the molecule.
Introduction of Heterocyclic Systems (e.g., acridine-substituted propanenitriles)
Incorporating heterocyclic ring systems is a common strategy in medicinal chemistry to introduce diverse structural motifs and potential hydrogen bonding interactions. In the context of 3-[(2-phenylethyl)amino]propanenitrile derivatives, the introduction of heterocyclic systems like acridine has been explored.
The synthesis of acridine-substituted propanenitriles can be achieved through several methods, including the Bernthsen acridine synthesis, which involves the reaction of a diarylamine with a carboxylic acid or its derivative in the presence of a Lewis acid catalyst like zinc chloride. ptfarm.plnih.gov In a potential synthetic route, a precursor containing the propanenitrile moiety could be coupled to an acridine scaffold. For instance, reacting 9-chloroacridine with a suitable amino-propanenitrile derivative would lead to the desired N-substituted acridine.
The design of such hybrids aims to combine the structural features of both the parent compound and the heterocyclic system, potentially leading to novel pharmacological properties. The synthesis of a variety of substituted acridines has been reported, offering a toolkit for creating a library of acridine-propanenitrile conjugates. nih.govresearchgate.net
Chiral Resolution and Enantiomeric Enrichment of Analogues
The introduction of a chiral center, as seen in α-methylphenethyl analogues like Fenproporex, necessitates the separation of enantiomers to evaluate their individual biological activities. Chirality is a critical factor in drug design, as enantiomers can exhibit significantly different pharmacological and toxicological profiles.
Several techniques are employed for the chiral resolution and enantiomeric enrichment of these analogues:
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and effective method for separating enantiomers. phenomenex.comunife.it It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a wide range of chiral compounds. vt.edu
Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a chiral acid to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired enantiomer can then be liberated from the separated salt.
Enzymatic Resolution: Enzymes can exhibit high stereoselectivity and can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.
Asymmetric Synthesis: This approach aims to directly synthesize the desired enantiomer in high enantiomeric excess, avoiding the need for resolution.
The determination of the enantiomeric composition is crucial and can be achieved using techniques like chiral HPLC or by derivatization with a chiral reagent, such as Marfey's reagent, followed by achiral chromatography. nih.gov
Table 2: Common Techniques for Chiral Resolution
| Technique | Principle | Advantages |
| Chiral HPLC | Differential interaction with a chiral stationary phase | High resolution, applicable to a wide range of compounds |
| Diastereomeric Salt Formation | Formation of salts with different solubilities | Scalable, well-established method |
| Enzymatic Resolution | Stereoselective enzymatic reaction | High enantioselectivity, mild reaction conditions |
Prodrug Strategies for N-Substituted Propanenitrile Derivatives
Prodrug design is a valuable strategy to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug molecule. For N-substituted propanenitrile derivatives, which contain a secondary amine, various prodrug approaches can be envisioned to modify properties such as solubility, membrane permeability, and metabolic stability. nih.govresearchgate.net
The secondary amine group is a common target for prodrug derivatization. Some potential prodrug strategies include:
N-Acylation: Formation of amides or carbamates can mask the basicity of the amine, potentially increasing lipophilicity and facilitating passage through biological membranes. ebrary.net The rate of hydrolysis to release the parent amine can be tuned by modifying the acyl group.
N-Acyloxyalkyl and N-Phosphoryloxyalkyl Derivatives: These promoieties are designed to be cleaved by esterases or phosphatases, respectively, to release an unstable intermediate that then spontaneously decomposes to liberate the parent amine. acs.org This two-step release mechanism can provide a more controlled release profile.
N-Mannich Bases: These are formed by the condensation of the amine with an aldehyde and an active hydrogen-containing compound. They can improve aqueous solubility and are often designed to be cleaved under physiological conditions.
Applications in Advanced Organic Synthesis Research
Utilization as Versatile Synthetic Intermediates and Building Blocks
The strategic placement of functional groups in 3-[(2-Phenylethyl)amino]propanenitrile makes it a valuable precursor in the synthesis of a variety of organic molecules. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the secondary amine can undergo various N-alkylation or acylation reactions. The phenylethyl moiety also provides a scaffold that can be modified or incorporated into larger systems.
Precursors for Amino Acid Homologation
Amino acid homologation, the process of extending the carbon chain of an amino acid, is a critical transformation in the synthesis of peptidomimetics and other biologically active molecules. While direct research on the use of this compound for amino acid homologation is not extensively documented, the structural motif of β-aminonitriles is central to this application. The Arndt-Eistert reaction is a classic method for the one-carbon homologation of carboxylic acids, and by extension, N-protected α-amino acids to their β-homologs. rsc.org
More contemporary methods for amino acid homologation have been developed. nih.gov For instance, a two-step, one-pot protocol can convert α-amino acids to their corresponding N-protected β-amino esters through a quinone-catalyzed oxidative decarboxylation followed by an in situ Mukaiyama-Mannich addition. nih.gov Another approach involves the use of Fmoc-amino acid pentafluorophenyl esters for the acylation of diazomethane, which provides the key diazoketone intermediates for the Wolff rearrangement to form the homologated β-amino acid. The use of aminopropanenitriles as precursors for β-amino acids is a logical synthetic strategy, as the nitrile group can be hydrolyzed to the corresponding carboxylic acid.
| Homologation Method | Key Reagents | Product Type | Reference |
| Arndt-Eistert Homologation | Diazomethane, Silver (I) oxide | β-Amino acid | rsc.org |
| Oxidative Decarboxylation/Mukaiyama-Mannich Addition | Quinone catalyst, Silyl ketene (B1206846) acetal | N-protected β-amino ester | nih.gov |
| Fmoc-PFP Ester Method | Fmoc-amino acid pentafluorophenyl ester, Diazomethane | Fmoc-β-amino acid |
Synthesis of Complex Bioactive Molecules and Natural Product Analogues (e.g., azabicyclic systems)
The phenylethylamine and aminopropanenitrile moieties are found in the core structures of numerous alkaloids and other bioactive molecules. This makes this compound an attractive starting material for the synthesis of complex molecular targets.
Azabicyclic systems, such as indolizidines and quinolizidines, are common structural motifs in a wide range of alkaloids with significant biological activities. nih.govresearchgate.net The synthesis of these frameworks often relies on the cyclization of acyclic precursors containing both a nitrogen atom and a suitable functional group for ring closure. The structure of this compound provides the basic N-C-C-C-N skeleton that, with appropriate modifications, can serve as a precursor to various heterocyclic systems. For instance, reduction of the nitrile to a primary amine would generate a diamine that could be a key intermediate in the synthesis of piperazine-containing structures or other nitrogenous heterocycles.
A general and stereoselective approach for the construction of azabicyclic compounds has been developed, highlighting the importance of versatile building blocks in accessing these complex architectures. researchgate.net This methodology allows for the rapid preparation of various 1-azabicyclo[m.n.0]alkane ring systems. researchgate.net While this specific study does not employ this compound, the principles demonstrated are applicable to its potential use. The synthesis of natural product analogues is a crucial area of research for the development of new therapeutic agents. researchgate.net The structural components of this compound could be incorporated into synthetic strategies aimed at producing analogues of natural products containing the phenylethylamine or β-aminonitrile substructures.
Catalytic Applications in Organic Reactions
The catalytic utility of this compound itself has not been extensively explored. However, its structure suggests potential as a ligand in transition metal catalysis. The secondary amine and the nitrile group can both coordinate to a metal center, potentially forming a bidentate ligand. Such aminonitrile ligands could influence the reactivity and selectivity of a metal catalyst in various organic transformations.
Transition metal complexes featuring main group elements as supporting ligands have shown remarkable catalytic activity and unique product selectivity. organic-chemistry.org While the nitrogen in this compound is not a main group metal, the principle of using heteroatom-containing ligands to tune the electronic and steric properties of a metal center is well-established. Research into the catalytic activity of amino acid-metal complexes in oxidation reactions further underscores the potential for nitrogen-containing organic molecules to serve as effective ligands.
Methodologies for Asymmetric Synthesis Leveraging Chiral Propanenitrile Intermediates
The development of methodologies for asymmetric synthesis is a cornerstone of modern organic chemistry, enabling the selective production of a single enantiomer of a chiral molecule. Chiral propanenitrile intermediates can be valuable synthons in this context. While there is no specific mention in the literature of leveraging this compound in asymmetric synthesis, the principles of using chiral auxiliaries and catalysts with related structures are well-documented.
If this compound were to be resolved into its individual enantiomers, the resulting chiral aminonitrile could serve as a chiral building block or a chiral ligand for asymmetric catalysis. The phenylethylamine moiety is a well-known and effective chiral auxiliary in asymmetric synthesis. For instance, chiral α-phenylethylamine is widely used to control the stereochemical outcome of reactions such as alkylations and aldol (B89426) additions. It is plausible that a chiral this compound could be employed in a similar fashion.
Furthermore, the development of catalytic asymmetric reactions using chiral ligands is a powerful strategy. A chiral aminonitrile, derived from or analogous to this compound, could be used to prepare a chiral catalyst for a variety of transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. The enantioselective synthesis of chiral amines via transition metal-catalyzed asymmetric hydrogenation is a testament to the power of this approach. nih.gov
Investigation of Biological Activity and Mechanistic Insights Excluding Human Clinical Trial Data
In Vitro Enzyme Inhibition Studies
There is currently no available data in the scientific literature detailing the in vitro inhibitory activity of 3-[(2-Phenylethyl)amino]propanenitrile or its derivatives against soluble epoxide hydrolase (sEH) or acetylcholinesterase (AChE). Consequently, information regarding potential dual inhibition mechanisms for multitarget drug design involving this specific chemical scaffold is also absent.
In Vivo Studies in Animal Models
Similarly, the current body of scientific research lacks any in vivo studies investigating the effects of this compound or its derivatives in animal models. Therefore, there are no findings on its potential impact on neuroinflammation, synaptic plasticity in disease models like Alzheimer's, or its neuroprotective capacity in models of ischemia.
Molecular Target Identification and Interaction Mechanisms
The biological activity of this compound is intrinsically linked to its ability to interact with specific protein targets within the body. Identifying these targets and understanding the nature of the interactions at a molecular level are crucial for elucidating its mechanism of action. The structure of the compound, featuring a phenethylamine (B48288) core, a secondary amine, and a terminal nitrile group, dictates its potential binding partners and the types of intermolecular forces it can form.
Binding Site Analysis (e.g., within enzyme gorges)
While specific crystallographic studies detailing the binding of this compound within an enzyme gorge or receptor pocket are not extensively documented in public literature, analysis of its structural components allows for informed hypotheses. The phenethylamine skeleton is a well-known motif in neuroactive compounds and often interacts with hydrophobic pockets within receptor binding sites. The phenyl group can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
Hydrogen Bonding and Other Intermolecular Interactions in Biological Contexts
The chemical functionalities of this compound allow for a variety of non-covalent interactions that are fundamental to its biological activity.
Hydrogen Bonding : The secondary amine (-NH-) group can act as a hydrogen bond donor. The nitrogen atom of the nitrile group (-C≡N) is a potent hydrogen bond acceptor due to the lone pair of electrons on the nitrogen, which is strongly polarized. In a biological context, the nitrile nitrogen can accept hydrogen bonds from protein backbone amide groups or from the side chains of amino acid residues such as arginine, lysine, serine, and threonine. researchgate.net These hydrogen bonds are critical for the stable binding and orientation of the ligand within a protein's active site. researchgate.net
Hydrophobic Interactions : The phenyl ring is the primary hydrophobic region of the molecule. This part of the compound is likely to interact with nonpolar pockets in a protein target, driven by the hydrophobic effect which is a major contributor to the stability of protein-ligand complexes.
Structure-Activity Relationship (SAR) Studies for Biological Potency
Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound correlates with its biological activity. For phenethylamine derivatives like this compound, SAR studies provide insight into which parts of the molecule are essential for its potency and selectivity. nih.gov
Analysis of phenethylamine derivatives reveals key structural determinants for affinity at receptors such as serotonin (B10506) receptors, which share features with other GPCRs. nih.gov
The Amino Linker : The secondary amine in the linker region is crucial as it is often involved in key hydrogen bonding interactions. The length and flexibility of the chain connecting the phenyl ring to the nitrile group are also important. Altering this linker can change the molecule's ability to span the distance between different interaction points within a binding site.
The Propanenitrile Terminus : The nitrile group is a key functional feature. It acts as a bioisostere for other functional groups like carbonyls or hydroxyls and is a strong hydrogen bond acceptor. researchgate.net Replacing the nitrile group with other functionalities or altering the length of the propane (B168953) chain would likely have a profound impact on the compound's binding affinity and functional activity, potentially changing it from an agonist to an antagonist or altering its receptor selectivity.
Exploration of Receptor Modulating Activities (e.g., cannabinoid receptor 2, GPCRs)
This compound and its analogs have been investigated for their ability to modulate G-protein coupled receptors (GPCRs), a large family of transmembrane proteins that are major targets for drug development. nih.govplos.org
A primary target identified for related compounds is the Cannabinoid Receptor 2 (CB2). caymanchem.compreprints.org The CB2 receptor is a component of the endocannabinoid system and is predominantly expressed in immune cells, including microglia in the central nervous system, as well as in the peripheral nervous system. caymanchem.compreprints.org Unlike the CB1 receptor, which is responsible for the psychotropic effects of cannabinoids, CB2 receptor modulation is pursued for therapeutic effects without these CNS-related side effects. caymanchem.com
Compounds that activate the CB2 receptor are known as agonists. CB2 receptor agonists have been shown to play a role in modulating immune responses and inflammation. caymanchem.comnih.gov The activation of CB2 receptors, which are coupled to Gi/o proteins, typically leads to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and activation of mitogen-activated protein kinase (MAPK) pathways. caymanchem.com The interaction of ligands like this compound with CB2 can be complex, potentially involving allosteric modulation in addition to direct activation at the orthosteric binding site. mdpi.com
Modulation of Cellular Pathways (e.g., autophagy, inflammasome activation in microglia)
The engagement of receptors like CB2 by ligands can trigger downstream changes in complex cellular pathways. Research into CB2 receptor activation has revealed its influence on processes such as autophagy and inflammasome activation, particularly in immune cells like microglia. nih.gov
Autophagy : Autophagy is a cellular process for degrading and recycling cellular components, which is crucial for cellular homeostasis. Some studies have shown that small molecule modulators can engage pathways that promote autophagy. nih.gov Activation of the CB2 receptor has been linked to the induction of autophagy in microglial cells. nih.gov This process is critical for clearing protein aggregates and damaged organelles, and its modulation has therapeutic potential in neurodegenerative diseases. nih.govnih.gov
Inflammasome Activation in Microglia : Microglia are the resident immune cells of the brain. nih.gov In response to pathogens or cellular damage, they can activate the NLRP3 inflammasome, a protein complex that drives the production of potent pro-inflammatory cytokines like IL-1β. nih.govnih.gov Chronic activation of the NLRP3 inflammasome is implicated in neuroinflammatory and neurodegenerative conditions. nih.gov Studies have demonstrated that activation of the CB2 receptor can suppress the activation of the NLRP3 inflammasome in microglia. nih.gov This inhibitory effect on inflammasome activity points to the anti-inflammatory potential of CB2 receptor agonists.
Future Directions and Emerging Research Frontiers
Development of Green Chemistry Approaches for Synthesis
The synthesis of aminonitriles is increasingly guided by the principles of green chemistry, which prioritize efficiency, sustainability, and the reduction of hazardous waste. A prominent green method for synthesizing related aminonitriles is the aza-Michael addition. This reaction involves the nucleophilic addition of an amine to an activated alkene, such as acrylonitrile (B1666552).
For compounds similar to 3-[(2-Phenylethyl)amino]propanenitrile, like propanenitrile, 3-[(2-aminoethyl)amino]-, the aza-Michael addition of ethylenediamine (B42938) to acrylonitrile is a preferred synthetic route. This method is noted for its high selectivity and alignment with green chemistry principles. The efficiency of such reactions can be significantly enhanced by using catalysts, such as porous hyper-cross-linked polymers embedded with ionic liquids, which also allows for catalyst recyclability. Furthermore, conducting these reactions under solvent-free (neat) conditions minimizes waste. Another green approach involves the use of organocatalysts like L-proline in multicomponent Mannich-type reactions to synthesize 3-amino-alkylated compounds under solvent-free conditions, a strategy that could be adapted for this class of molecules. rsc.org
| Green Synthesis Approach | Key Features | Potential Catalyst |
| Aza-Michael Addition | High selectivity, atom economy. | Ionic liquid-embedded polymers. |
| Solvent-Free Synthesis | Reduces volatile organic compound (VOC) waste. rsc.org | L-proline. rsc.org |
| Multicomponent Reactions | Increases efficiency by combining multiple steps. rsc.org | Amino acids. rsc.org |
Exploration of Novel Reactivity Patterns and Chemical Transformations
The chemical character of this compound is defined by its three main functional components: the secondary amine, the nitrile group, and the phenyl ring. mdpi.com Each of these sites offers opportunities for novel chemical transformations.
The nitrile group (-C≡N) is highly reactive and can undergo a variety of transformations. numberanalytics.comresearchgate.net These include:
Hydrolysis: Conversion to carboxylic acids or amides. numberanalytics.comresearchgate.net
Reduction: Formation of primary amines. numberanalytics.comresearchgate.net
Cycloaddition: Participation in reactions like 1,3-dipolar cycloadditions to form heterocyclic structures. researchgate.netepa.gov
Nucleophilic Addition: The nitrile group is susceptible to attack by nucleophiles. researchgate.netepa.gov
The secondary amine provides a site for N-alkylation, N-acylation, or participation in the formation of salts, such as ammonium (B1175870) carboxylates, through acid-base neutralization. mdpi.com The phenyl ring can undergo electrophilic aromatic substitution, allowing for the introduction of various substituents to modify the molecule's electronic and steric properties. The cooperative involvement of all three structural components can lead to the synthesis of new and complex molecules. mdpi.com
| Functional Group | Potential Reaction | Resulting Functionality |
| Nitrile (-C≡N) | Hydrolysis | Carboxylic Acid (-COOH) / Amide (-CONH2). numberanalytics.comresearchgate.net |
| Nitrile (-C≡N) | Reduction | Primary Amine (-CH2NH2). numberanalytics.comresearchgate.net |
| Secondary Amine (-NH-) | Acid-Base Neutralization | Ammonium Salt (-NH2+-). mdpi.com |
| Phenyl Ring | Electrophilic Substitution | Substituted Aromatic Ring |
Advanced Computational Techniques for Rational Design
Computational chemistry offers powerful tools for predicting the properties of molecules like this compound and for the rational design of new derivatives with targeted functions.
Density Functional Theory (DFT) calculations can be employed to model the electron density distribution within the molecule. This allows for the prediction of nucleophilic and electrophilic sites, thereby forecasting its reactivity in novel chemical reactions. Such calculations are also used to predict the redox potentials of related phenazine (B1670421) derivatives for applications in energy storage, providing a framework for how electronic properties could be tuned. rsc.org
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly valuable in drug discovery for studying the interactions of a ligand with the active site of a biological target, such as an enzyme or receptor.
A systematic computational screening of molecular frameworks, including derivatives of N-phenylbenzamide, has been used to identify candidates for intrinsic molecular rectification. nih.gov This research demonstrates that asymmetric functionalization can enhance desired electronic properties, a principle applicable to the design of this compound derivatives for molecular electronics. nih.gov
| Computational Technique | Application | Insights Gained |
| Density Functional Theory (DFT) | Predict reactivity and electronic properties. rsc.org | Identification of reactive sites, prediction of redox potentials. rsc.org |
| Molecular Docking | Simulate binding to biological targets. | Understanding of potential ligand-receptor interactions. |
| Systematic Screening | Identify candidates for specific functions. nih.gov | Design principles for molecular electronics. nih.gov |
Identification of Undiscovered Biological Targets and Mechanisms of Action for this Chemical Class
The phenylethylamine scaffold is a well-known pharmacophore found in many centrally active compounds, while the aminopropanenitrile structure is associated with specific biological activities. wikipedia.orgwikipedia.org
A closely related compound, β-aminopropionitrile (BAPN), is a known irreversible inhibitor of the enzyme lysyl oxidase. wikipedia.orgnih.gov This enzyme is crucial for the cross-linking of collagen and elastin, essential components of connective tissue. Inhibition of lysyl oxidase by BAPN leads to a condition known as lathyrism, characterized by skeletal deformities and aortic aneurysms. wikipedia.org This established mechanism for BAPN suggests that other small aminonitriles could be explored as potential modulators of extracellular matrix proteins.
Furthermore, substituted phenethylamines are a broad class of compounds that can interact with various receptors and transporters in the central nervous system. wikipedia.org The design of conformationally restricted isosteres of phenylalanine, which share structural similarities with this compound, has been explored for the development of renin inhibitors. nih.gov Given these precedents, future research could focus on screening this compound and its derivatives against a panel of enzymes and receptors to uncover novel biological activities.
| Related Compound Class | Known Biological Target/Activity | Potential for this compound |
| Aminopropionitriles (e.g., BAPN) | Lysyl Oxidase Inhibition (Collagen cross-linking). wikipedia.orgnih.gov | Modulation of extracellular matrix enzymes. |
| Substituted Phenethylamines | CNS receptors and transporters. wikipedia.org | Neuromodulatory or psychoactive effects. |
| Phenylalanine Isosteres | Renin Inhibition. nih.gov | Inhibition of proteases or other enzymes. |
Application in Materials Science and other Non-Biological Fields
The nitrile functional group is a versatile component in materials science, particularly in the field of polymer chemistry. numberanalytics.comnumberanalytics.com Nitriles are used as monomers for the synthesis of high-performance polymers such as polyacrylonitrile (B21495) (PAN) and nitrile rubber. numberanalytics.com These polymers are valued for their high thermal stability, chemical resistance, and specific mechanical properties. numberanalytics.com The nitrile groups in polymers like PAN can also be chemically modified through reactions such as hydrolysis, cyclization, or reduction to tailor the material's properties for specific applications. researchgate.netepa.gov
The phenylethylamine portion of the molecule also presents opportunities in materials science. For instance, chiral phenylethylamine ligands have been attached to perovskite nanoplatelets to create chiral inorganic-organic hybrid materials. wikipedia.org These materials exhibit charge transfer properties that are promising for enhancing the efficiency of perovskite solar cells. wikipedia.org This suggests that this compound could potentially be used as a ligand or additive to influence the properties of advanced materials for electronics and photovoltaics. The nitrile functionality also finds use in products like nitrile gloves and adhesives. numberanalytics.com
| Material Application | Role of Functional Group | Example Products/Systems |
| Polymer Synthesis | Nitrile group acts as a monomer or a site for post-polymerization modification. researchgate.netnumberanalytics.com | Nitrile rubber, Polyacrylonitrile (PAN), carbon fibers. numberanalytics.comnumberanalytics.com |
| Advanced Materials | Phenylethylamine moiety can act as a chiral ligand. wikipedia.org | Perovskite solar cells. wikipedia.org |
| Specialty Chemicals | General properties of nitriles. | Adhesives, chemical intermediates. numberanalytics.com |
Q & A
Q. What are the recommended synthetic routes for 3-[(2-Phenylethyl)amino]propanenitrile?
Methodological Answer: A practical synthesis involves reductive alkylation or nucleophilic substitution. For example, methylation of aromatic amines using formic acid over a heterogeneous Pt/C catalyst (applied to structurally similar nitriles) can yield tertiary amine derivatives. This method avoids harsh reagents and leverages catalytic hydrogenation for efficient conversion . Key steps include:
- Reacting 2-phenylethylamine with acrylonitrile under basic conditions.
- Optimizing solvent choice (e.g., ethanol or methanol) and temperature (60–80°C) to enhance yield.
- Purification via column chromatography or recrystallization.
Q. How can the structural integrity of this compound be confirmed experimentally?
Methodological Answer: Use spectroscopic and chromatographic techniques:
- ¹H/¹³C NMR : Peaks corresponding to the nitrile group (~110–120 ppm in ¹³C NMR) and aromatic protons (δ 7.2–7.4 ppm in ¹H NMR) confirm the backbone. For tertiary amines, methylene groups adjacent to nitrogen appear as triplets (δ 2.5–3.5 ppm) .
- FT-IR : A sharp C≡N stretch near 2240 cm⁻¹ is diagnostic.
- Mass Spectrometry : Molecular ion peak at m/z 174.25 (molecular formula C₁₁H₁₄N₂) validates the molecular weight .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps .
- Waste Management : Segregate nitrile-containing waste and neutralize with alkaline hydrolysis (e.g., NaOH/ethanol) before disposal. Partner with certified hazardous waste handlers for incineration .
- Emergency Measures : For spills, absorb with inert material (vermiculite) and ventilate the area. Contaminated clothing must be removed immediately .
Advanced Research Questions
Q. How can computational modeling elucidate reaction mechanisms in the synthesis of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate transition states and intermediates for amine-nitrile coupling reactions. Optimize geometries at the B3LYP/6-31G(d) level to identify energy barriers.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., ethanol vs. DMF) on reaction kinetics. Use force fields like OPLS-AA to model intermolecular interactions .
- Contradiction Note : While focuses on water simulations, its methodology (e.g., TIP4P potential for solvation) can be adapted for polar aprotic solvents.
Q. What analytical strategies resolve contradictions in spectroscopic data for structurally similar nitriles?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Differentiate overlapping signals in crowded regions (e.g., δ 2.5–3.5 ppm) by correlating ¹H-¹H and ¹H-¹³C couplings.
- Isotopic Labeling : Introduce deuterium at the β-position of the nitrile to simplify splitting patterns in ¹H NMR.
- X-ray Crystallography : Resolve ambiguities in regiochemistry for crystalline derivatives.
Q. How does this compound participate in multicomponent reactions (MCRs)?
Methodological Answer: The compound acts as a nitrile donor in Strecker-like syntheses. For example:
- React with aldehydes and amines to form α-aminonitriles, leveraging its nucleophilic β-carbon.
- Optimize catalysts (e.g., K₂CO₃ or MgCl₂) to enhance regioselectivity .
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
